N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its core structure comprises:
- A 1,2,4-triazole ring substituted with a cyclopropyl group and a furan-2-yl moiety at positions 4 and 3, respectively.
- An ethyl linker connecting the triazole to an acetamide group.
- A benzoxazolone moiety (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) as the acetamide substituent.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c26-17(12-23-14-4-1-2-5-15(14)30-20(23)28)21-9-10-24-19(27)25(13-7-8-13)18(22-24)16-6-3-11-29-16/h1-6,11,13H,7-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFUEREEIKQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring could lead to dihydrotriazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Substituent Variations in the Acetamide Moiety
A closely related compound, 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 1797738-71-6), replaces the benzoxazolone group with a 2-(trifluoromethyl)phenyl substituent (). Key differences include:
Triazole Ring Modifications
Compounds with unsubstituted triazole rings or alternative substituents (e.g., methyl or aryl groups) exhibit reduced steric hindrance, which may enhance binding affinity in certain targets. For example, triazole derivatives lacking the cyclopropyl group show higher conformational flexibility but lower thermal stability .
Physicochemical Properties
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related molecules:
- Benzoxazolone Derivatives: Known for CNS activity (e.g., MAO inhibition) due to their ability to cross the blood-brain barrier .
- Triazole-Acetamide Hybrids : Display antimicrobial and anticancer properties, attributed to interactions with bacterial enzymes or DNA topoisomerases .
- –CF₃-Substituted Analogues : Enhanced metabolic stability but reduced aqueous solubility, limiting their in vivo efficacy .
Spectroscopic and Crystallographic Analysis
- NMR Profiling : highlights that substituent changes in regions analogous to the benzoxazolone moiety (e.g., positions 29–36 and 39–44) lead to distinct chemical shift patterns, reflecting altered electronic environments .
- Crystallography : SHELX-based refinement () is critical for resolving the triazole ring’s conformation and hydrogen-bonding networks, which influence packing efficiency and stability .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS Number: 1797738-43-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Cyclopropyl group : Contributes to the compound's unique reactivity.
- Furan moiety : Known for its biological activity, particularly in drug design.
- Triazole ring : Commonly associated with antifungal and antibacterial properties.
The molecular formula is , with a molecular weight of approximately 356.4 g/mol .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various pathogens. The presence of the triazole ring is particularly noteworthy as it is linked to antifungal activity. Compounds containing similar structural motifs have shown efficacy against resistant strains of bacteria and fungi .
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of similar compounds:
- Antibacterial Activity : A study demonstrated that related triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the triazole ring could enhance potency .
- Antifungal Activity : In vitro assays have shown that compounds with triazole rings effectively inhibit fungal growth, suggesting potential applications in treating fungal infections resistant to conventional therapies .
- Enzyme Inhibition : Research has indicated that certain derivatives can inhibit lipase and urease activities, which are crucial in metabolic processes. This inhibition could lead to therapeutic applications in obesity and kidney disorders .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
